Cas no 1805012-92-3 (2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol)

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol is a versatile heterocyclic compound featuring a pyridine core substituted with an aminomethyl group, an iodine atom, a trifluoromethoxy moiety, and a hydroxymethyl group. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of iodine and trifluoromethoxy groups enhances its reactivity in cross-coupling reactions, while the aminomethyl and hydroxymethyl functionalities offer further derivatization potential. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds with tailored properties. Its stability and well-defined reactivity profile make it a reliable choice for research and industrial applications requiring precise molecular modifications.
2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol structure
1805012-92-3 structure
Product Name:2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol
CAS No:1805012-92-3
MF:C8H8F3IN2O2
MW:348.061004638672
CID:4837554
Update Time:2025-10-30

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol
    • Inchi: 1S/C8H8F3IN2O2/c9-8(10,11)16-6-2-14-5(1-13)7(12)4(6)3-15/h2,15H,1,3,13H2
    • InChI Key: AVLVSSOTZMYDFT-UHFFFAOYSA-N
    • SMILES: IC1C(CN)=NC=C(C=1CO)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68.4

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029089039-1g
2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol
1805012-92-3 97%
1g
$1,519.80 2022-04-01

Additional information on 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol

Introduction to 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1805012-92-3) and Its Emerging Applications in Chemical Biology

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol, identified by the CAS number 1805012-92-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound features a pyridine core substituted with an amino methyl group, an iodine atom, a trifluoromethoxy group, and a hydroxymethyl moiety, making it a versatile intermediate for the synthesis of biologically active molecules. The unique structural attributes of this compound not only facilitate its role as a building block in drug discovery but also open up novel avenues for therapeutic applications.

The pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant compounds. The presence of the aminomethyl group at the 2-position enhances the compound's reactivity, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in the development of small-molecule inhibitors targeting enzyme-catalyzed processes. Additionally, the iodo substituent at the 3-position serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures. The trifluoromethoxy group at the 5-position introduces electronic and steric effects that can modulate the binding affinity and metabolic stability of derived compounds.

The hydroxymethyl group at the 4-position provides another site for chemical manipulation, enabling the formation of ether or ester linkages that are commonly observed in bioactive molecules. These structural features collectively make 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol a valuable asset in medicinal chemistry libraries. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The ability to introduce diverse substituents around the pyridine ring allows for fine-tuning of pharmacokinetic properties, including solubility and bioavailability.

In recent years, there has been a surge in research focused on developing selective inhibitors of protein-protein interactions (PPIs), which play crucial roles in various disease pathways. The structural motifs present in 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol make it an excellent candidate for designing PPI modulators. For instance, derivatives of this compound have shown promise in disrupting interactions involving transcription factors and signaling proteins. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity by increasing lipophilicity while minimizing polar interactions, thereby improving target specificity.

Another area where this compound has demonstrated significant potential is in the development of antiviral agents. The unique combination of functional groups allows for the design of molecules that can inhibit viral replication by targeting essential enzymes or proteins. Preliminary studies have indicated that certain derivatives exhibit inhibitory activity against RNA-dependent RNA polymerases (RdRp), which are critical for viral genome replication. Furthermore, the presence of an iodine atom facilitates further derivatization via transition-metal-catalyzed reactions, enabling the construction of complex scaffolds that mimic natural substrates or interfere with viral enzyme mechanisms.

The application of computational chemistry and machine learning has further accelerated the discovery process for novel drug candidates derived from 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol. These computational tools have been instrumental in predicting binding affinities and optimizing molecular structures to enhance potency and selectivity. By integrating experimental data with predictive models, researchers can rapidly screen large libraries of derivatives and identify promising candidates for further validation. This interdisciplinary approach has not only shortened drug development timelines but also improved the success rates of clinical trials.

Moreover, green chemistry principles have been increasingly adopted in the synthesis of 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol derivatives to minimize environmental impact. Catalytic methods that employ palladium or copper complexes have replaced traditional stoichiometric approaches, reducing waste generation and energy consumption. Additionally, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction efficiency and sustainability. These advancements align with global efforts to promote sustainable pharmaceutical manufacturing practices.

The role of this compound extends beyond small-molecule drug discovery into agrochemicals and material science. For instance, certain derivatives have shown potential as intermediates in the synthesis of herbicides and fungicides due to their ability to interact with biological targets similar to those found in plants and fungi. In material science, pyridine-based compounds are being explored for their electronic properties, making them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The trifluoromethoxy group contributes to electron-withdrawing effects, which can modulate charge transport properties essential for these applications.

Future directions in research involving 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol include exploring its potential as a scaffold for next-generation therapeutics targeting emerging diseases such as COVID-19 and antibiotic-resistant infections. The versatility of this compound allows for rapid adaptation to new biological targets by modifying its core structure while retaining key functional groups that ensure biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to translating these findings into clinical applications that address unmet medical needs.

In conclusion,2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1805012-92-3) represents a significant advancement in chemical biology with broad applications across multiple therapeutic areas. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for drug discovery and development. As research continues to uncover new therapeutic opportunities,this compound is poised to play an increasingly pivotal role in addressing complex diseases through innovative molecular design.

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